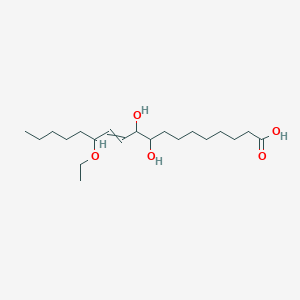
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid is a long-chain fatty acid with the molecular formula C20H38O5 It is a derivative of octadecenoic acid, characterized by the presence of ethoxy and dihydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with octadecenoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products
Oxidation: Formation of 13-ethoxy-9,10-dioxooctadec-11-enoic acid.
Reduction: Formation of 13-ethoxy-9,10-dihydroxyoctadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of long-chain fatty acids and their derivatives.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ethoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways related to lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 9,13-dihydroxy-12-ethoxy-10-octadecenoic acid
- 9,10,13-Trihydroxy-11-octadecenoic acid
- 9,12,13-trihydroxyoctadec-10-enoic acid
Uniqueness
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid is unique due to the specific positioning of its ethoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64013-24-7 |
|---|---|
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
13-ethoxy-9,10-dihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-5-9-12-17(25-4-2)15-16-19(22)18(21)13-10-7-6-8-11-14-20(23)24/h15-19,21-22H,3-14H2,1-2H3,(H,23,24) |
InChI Key |
KXGRVVBSKMIDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















